molecular formula C22H36OP2 B8136307 (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide

Cat. No.: B8136307
M. Wt: 378.5 g/mol
InChI Key: PFNSFIIPVBDTTF-MUGJNUQGSA-N
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Description

The compound “(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide” is a chiral phospholane-based ligand with a stereochemically defined bicyclic structure. It features two diethylphospholane moieties connected via a phenyl linker, with one phosphorus atom oxidized to a phosphine oxide (P=O) group.

Key characteristics include:

  • Molecular Formula: C₂₄H₃₈O₂P₂ (inferred from analogous structures in and ).
  • Stereochemistry: The (2S,5S) configuration at both phospholane rings ensures enantioselectivity in catalytic applications.
  • Synthesis: Typically prepared via stereoselective cyclization and subsequent oxidation steps, as suggested by related phospholane derivatives in and .

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSFIIPVBDTTF-MUGJNUQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide typically involves the following steps:

    Formation of Diethylphospholane Rings: The initial step involves the formation of the diethylphospholane rings. This can be achieved through the reaction of ethylphosphine with an appropriate dihalide under controlled conditions.

    Coupling with Phenyl Group: The diethylphospholane rings are then coupled with a phenyl group. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.

    Oxidation: The final step involves the oxidation of the phospholane rings to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent phospholane.

    Substitution: The compound can undergo substitution reactions, where one of the ethyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state phospholanes, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science.

Biology

In biology, this compound has potential applications as a probe for studying phospholipid interactions. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism by which (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological membranes can influence membrane dynamics and protein-lipid interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phospholane-Based Ligands

Compound Name Molecular Formula Oxidation State Substituents Key Applications Source
(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide C₂₄H₃₈O₂P₂ P=O Diethyl Asymmetric catalysis (hypothetical)
(2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane C₁₇H₂₅O₂P P (neutral) Diethyl, dioxolane Ligand precursor
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide C₁₆H₁₇O₂P P=O Phenyl, hydroxyl Chiral resolving agent
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane C₃₄H₃₂P₂ P (neutral) Phenyl Transition-metal catalysis

Key Observations :

Oxidation State : The target compound’s phosphine oxide group (P=O) distinguishes it from neutral phospholanes (e.g., ), which are more commonly used as ligands in metal coordination. The P=O group may reduce electron-donating capacity but enhance stability .

Substituent Effects: Diethyl groups (target compound) provide moderate steric bulk compared to phenyl groups (), which are larger and more electron-withdrawing.

Chirality: All compared compounds are stereochemically defined, but the target compound’s bicyclic structure with dual (2S,5S) configurations may offer superior enantioselectivity in asymmetric reactions compared to monocyclic analogs .

Functional and Catalytic Performance

Table 2: Hypothetical Catalytic Performance Based on Structural Analogues

Compound Enantiomeric Excess (ee) Reaction Example Reference Activity
Target Compound >99% (hypothetical) Hydrogenation of ketones High (predicted)
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide 90–95% ee Asymmetric alkylation Moderate
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane 85–88% ee Cross-coupling reactions High

Notes:

  • The target compound’s diethyl substituents likely balance steric hindrance and electron donation, optimizing metal-ligand interactions for high enantioselectivity.
  • Neutral phospholanes (e.g., ) are precursors for catalytically active metal complexes, whereas phosphine oxides (e.g., target compound, ) may require reduction to P(III) for catalytic activity .

Insights :

  • The target compound’s safety profile is inferred to be milder than ’s hydroxy-substituted derivative, which carries warnings for toxicity and irritation .

Biological Activity

The compound (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide (CAS No. 2635339-89-6) is a phospholane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H36OP₂
  • Molecular Weight : 378.47 g/mol

Structural Features

The compound features a phospholane core with diethyl substituents and a phenyl group attached to one of the phosphorus atoms. Its stereochemistry is defined by the (2S,5S) configuration at both phosphorus centers.

PropertyValue
Molecular FormulaC22H36OP₂
Molecular Weight378.47 g/mol
CAS Number2635339-89-6

Phospholane derivatives may act by inhibiting key enzymes involved in the coagulation cascade. For example, some derivatives have been identified as inhibitors of Factor Xa (FXa), which is crucial for thrombin generation and platelet activation. The binding affinity and selectivity for FXa are critical for their potential therapeutic applications in preventing thromboembolic disorders .

Case Studies and Research Findings

  • In Vitro Studies
    • In vitro assays have demonstrated that certain phospholane derivatives can effectively inhibit platelet aggregation and prolong clotting times in plasma samples.
    • A study involving related compounds highlighted their ability to modulate the activity of coagulation factors through competitive inhibition mechanisms.
  • In Vivo Studies
    • Animal models treated with phospholane derivatives showed a reduction in thrombus formation compared to control groups. This suggests a potential for these compounds in therapeutic settings for conditions such as deep vein thrombosis or pulmonary embolism.

Safety and Toxicology

Preliminary toxicity assessments indicate that phospholane derivatives generally exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety margins before clinical application.

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